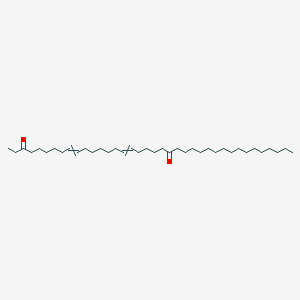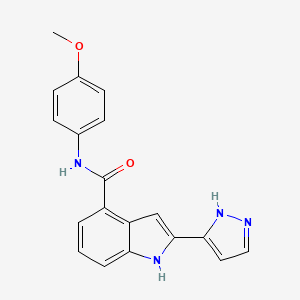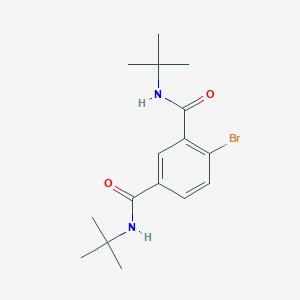
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is an organic compound that features a bromine atom and two tert-butyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium and tert-butyllithium for lithium-bromide exchange reactions at low temperatures (0°C) in various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and tert-butylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include n-butyllithium and tert-butyllithium, which facilitate lithium-bromide exchange reactions at low temperatures
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways The bromine atom and tert-butyl groups play a crucial role in determining the compound’s reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-N~1~,N~3~-di-tert-butylbenzene-1,3-dicarboxamide is unique due to the presence of both bromine and tert-butyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
820231-69-4 |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
4-bromo-1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H23BrN2O2/c1-15(2,3)18-13(20)10-7-8-12(17)11(9-10)14(21)19-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
Clé InChI |
CQHFEZVCCXDPCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
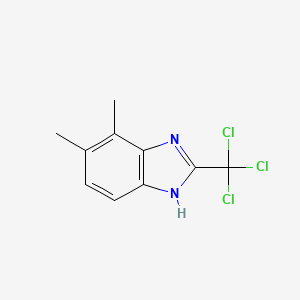
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
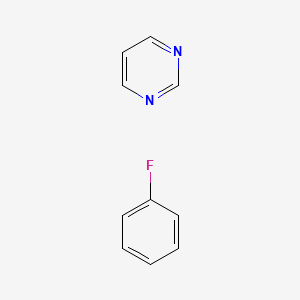
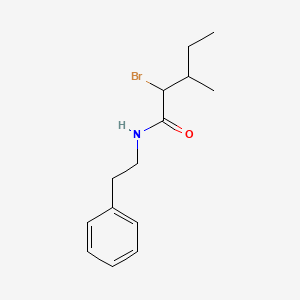
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
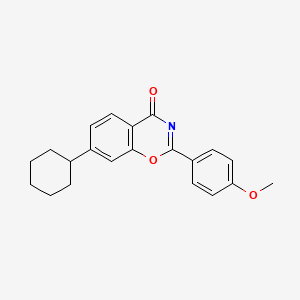

![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
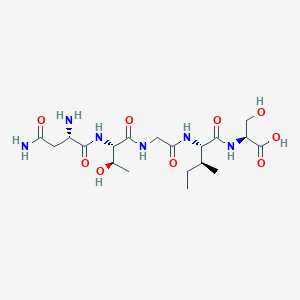

![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
